![molecular formula C6H4Cl2O4S2 B1664537 1,3-Benzenedisulfonyl chloride CAS No. 585-47-7](/img/structure/B1664537.png)
1,3-Benzenedisulfonyl chloride
Overview
Description
1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl chloride (BDD), is a dichloride of 1,3-benzenedisulfonic acid . It is a colorless (white) crystalline solid .
Synthesis Analysis
A new heterogeneous nanocatalyst was synthesized using 1,3-Benzenedisulfonyl chloride (BDSC) and macromolecular polyallylamine (PAH) as the monomer in an aqueous-phase reaction . This nanocatalyst effectively catalyzed the reaction between different aryl aldehydes, malononitrile, different acetophenones, and ammonium acetate in solvent-free conditions .Molecular Structure Analysis
The molecular formula of 1,3-Benzenedisulfonyl chloride is C6H4Cl2O4S2 . The average mass is 275.130 Da and the monoisotopic mass is 273.892792 Da .Chemical Reactions Analysis
1,3-Benzenedisulfonyl chloride is used as a pharmaceutical intermediate . It reacts with water .Physical And Chemical Properties Analysis
1,3-Benzenedisulfonyl chloride is soluble in common organic solvents . It has a melting point of 59-62 °C .Scientific Research Applications
Pharmaceutical Intermediates
1,3-Benzenedisulfonyl chloride is utilized as a reagent in organic chemistry for the preparation of pharmaceutical intermediates. It plays a crucial role in the synthesis of various pharmaceutical compounds due to its ability to introduce sulfonyl functional groups into molecules .
Dehydration Agent in Organic Synthesis
This compound is employed as a dehydration agent in the synthesis of isonitriles from formamides, showcasing its versatility in facilitating chemical transformations .
Synthesis of Sulfonamides
It is commonly used in the synthesis of biologically active sulfonamides, which are a class of compounds widely used as antibiotics .
Nanofiltration Membrane Production
1,3-Benzenedisulfonyl chloride has been used in interfacial polymerization reactions on the surface of polyethersulfone ultrafiltration membranes to create new composite membranes for nanofiltration applications .
Mechanism of Action
1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl dichloride, is an organic compound with a variety of applications in organic synthesis . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 1,3-Benzenedisulfonyl chloride are organic compounds that contain nucleophilic functional groups. These include amines, alcohols, and thiols, among others .
Mode of Action
1,3-Benzenedisulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters . This reaction is facilitated by the chloride leaving groups attached to the sulfonyl moieties in the 1,3-Benzenedisulfonyl chloride molecule .
Biochemical Pathways
For instance, some sulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Pharmacokinetics
Due to its reactivity, it is expected to rapidly react in biological systems, potentially leading to various metabolites .
Result of Action
The result of 1,3-Benzenedisulfonyl chloride’s action is the formation of new organic compounds, such as sulfonamides, sulfonic esters, and sulfonic thioesters . These compounds can have a variety of properties and uses, depending on the nature of the original nucleophile .
Action Environment
The action of 1,3-Benzenedisulfonyl chloride is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction rate can be influenced by the temperature and the pH of the environment .
Please note: This compound is corrosive and can cause burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. Always handle it with appropriate safety precautions .
Safety and Hazards
properties
IUPAC Name |
benzene-1,3-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQZUMMPOYCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060407 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedisulfonyl chloride | |
CAS RN |
585-47-7 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-di(sulphonyl chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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